Some studies have investigated incyclinide's potential anti-cancer properties. It may hinder the growth and spread of certain cancer cells by affecting their biological processes []. In particular, research has focused on incyclinide's ability to target the extracellular matrix (ECM), a network of molecules that surrounds cells and plays a role in cancer progression [].
Scientific literature suggests researchers are exploring incyclinide's use in other areas such as treatment of COVID-19 and modulation of stem cell activity, but more investigation is needed [].
Incyclinide is a chemically modified tetracycline antibiotic, specifically designed to enhance anti-inflammatory properties while eliminating antibiotic activity. It is identified by the chemical formula C₁₉H₁₇N₀₇ and has a unique structure that allows it to function primarily as an inhibitor of matrix metalloproteinases (MMPs). This compound has garnered attention for its potential therapeutic applications in oncology and inflammatory diseases. Incyclinide was initially evaluated for its efficacy in treating various cancers, including breast and prostate cancer, due to its ability to inhibit tumor growth and metastasis .
Incyclinide's primary mechanism of action is linked to its ability to inhibit matrix metalloproteinases (MMPs) [, ]. MMPs are enzymes that degrade components of the extracellular matrix, a network of molecules that provides structural support to cells. Inhibiting MMPs disrupts processes like angiogenesis (blood vessel formation) and tumor cell invasion, potentially hindering cancer progression [].
Animal studies suggest Incyclinide might also target neuroinflammation and influence gut microbiota, potentially impacting hypertension and other conditions []. However, further research is needed to fully understand these mechanisms.
This reaction results in the inhibition of the enzymatic activity that facilitates tumor progression and angiogenesis.
Incyclinide's biological activity is primarily characterized by its ability to inhibit matrix metalloproteinases. This inhibition leads to several downstream effects, including:
The synthesis of Incyclinide involves modifying the tetracycline structure to enhance its pharmacological properties while removing its antimicrobial activity. The general synthetic route includes:
Incyclinide has potential applications in various fields:
Incyclinide belongs to a class of compounds known as chemically modified tetracyclines. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Doxycycline | C₂₂H₂₄N₂O₈ | Antibiotic | Broad-spectrum antibiotic activity |
Minocycline | C₂₂H₂₅N₃O₇ | Antibiotic | Higher lipid solubility; used for acne treatment |
Tigecycline | C₂₁H₂₅N₃O₉S | Antibiotic | Effective against multidrug-resistant bacteria |
Collagenase | N/A | Enzymatic therapy | Targets collagen specifically; not structurally similar but functionally related |
Incyclinide stands out due to its lack of antimicrobial properties while maintaining significant anti-inflammatory and anti-tumor activities, making it a unique candidate for cancer therapy compared to traditional tetracyclines .
Incyclinide is a chemically modified tetracycline derivative with the molecular formula C₁₉H₁₇NO₇ [1] [3] [4]. The compound exhibits a molecular weight of 371.34 grams per mole and an exact mass of 371.10050188 daltons [1] [3] [4]. The Chemical Abstracts Service registry number for incyclinide is 15866-90-7 [1] [3] [4].
The International Union of Pure and Applied Chemistry systematic name for incyclinide is (4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [1] [3] [4]. The molecular structure consists of a rigid tetracyclic framework characteristic of tetracycline antibiotics, featuring four fused rings with specific hydroxyl and carbonyl functional groups positioned at strategic locations [1] [2].
The structural framework includes a carboxamide group at the 2-position, which distinguishes incyclinide from many other tetracycline derivatives [1] [2]. The compound maintains the essential keto-enol substructure at positions 11-12 in conjugation with a 12a-hydroxyl group, which is crucial for its biological activity [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₁₇NO₇ | [1] [3] [4] |
Molecular Weight | 371.34 g/mol | [1] [3] [4] [13] |
Exact Mass | 371.10050188 Da | [1] |
CAS Registry Number | 15866-90-7 | [1] [3] [4] |
IUPAC Name | (4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [1] [3] [4] |
Incyclinide exhibits a melting point range of 228-231°C under standard atmospheric conditions [13]. The predicted boiling point for incyclinide is calculated to be 752.8 ± 60.0°C, though this represents a computational estimate rather than experimentally determined data [13]. These thermal properties indicate that incyclinide is a thermally stable compound under normal laboratory conditions [13].
The solubility characteristics of incyclinide vary significantly depending on the solvent system employed [3] [12] [13]. In dimethyl sulfoxide, incyclinide demonstrates excellent solubility with values of at least 100 milligrams per milliliter, corresponding to 269.29 millimolar concentration [12] [13]. The water solubility of incyclinide is considerably lower, with predicted values of 0.819 milligrams per milliliter [3].
The partition coefficient values for incyclinide show variability depending on the computational method used [3]. The Chemaxon method predicts a logarithmic partition coefficient of 0.42, while the Advanced Chemistry Development Laboratories Physicochemical Suite method yields a value of -0.38 [3]. These values suggest that incyclinide exhibits moderate lipophilicity characteristics [3].
The predicted density of incyclinide is 1.70 ± 0.1 grams per cubic centimeter [13] [16]. The compound appears as a light yellow to yellow solid under standard conditions [13]. Incyclinide demonstrates good chemical stability when stored at -20°C, with recommended storage under inert gas conditions to prevent degradation [13] [16].
The pKa value for incyclinide is predicted to be 4.50 ± 1.00, with the strongest acidic group having a pKa of 5.88 [3] [13]. This acidic character is attributed to the phenolic hydroxyl groups present in the molecular structure [3] [13].
Property | Value | Reference |
---|---|---|
Melting Point | 228-231°C | [13] |
Boiling Point (Predicted) | 752.8 ± 60.0°C | [13] |
Density (Predicted) | 1.70 ± 0.1 g/cm³ | [13] [16] |
Water Solubility (Predicted) | 0.819 mg/mL | [3] |
LogP (Predicted) | 0.42 (Chemaxon), -0.38 (ALOGPS) | [3] |
pKa (Predicted) | 4.50 ± 1.00 (strongest acidic: 5.88) | [3] [13] |
Physical State | Light yellow to yellow solid | [13] |
Incyclinide possesses a defined stereochemical configuration with three chiral centers, all of which are characterized [4] [8]. The absolute stereochemistry is designated as (4aS,5aR,12aR), indicating the specific spatial arrangement of atoms around each chiral carbon [1] [3] [4]. The molecule contains three defined stereocenters out of a total of three possible stereocenters, resulting in a stereochemically pure compound [4] [8].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the 4a position having S configuration, the 5a position having R configuration, and the 12a position having R configuration [1] [3] [4]. This specific stereochemical arrangement is critical for the biological activity of incyclinide and distinguishes it from potential stereoisomers [8].
The optical activity of incyclinide has been reported as unspecified in available databases, indicating that detailed optical rotation measurements may not have been comprehensively documented [8]. The presence of multiple chiral centers suggests that incyclinide would exhibit optical activity, though specific rotation values are not readily available in the literature [8].
Property | Value | Reference |
---|---|---|
Stereochemistry | Absolute | [8] |
Defined Stereocenters | 3 of 3 | [4] [8] |
Total Stereocenters | 3 | [4] [8] |
Optical Activity | Unspecified | [8] |
Absolute Configuration | (4aS,5aR,12aR) | [1] [3] [4] |
Nuclear magnetic resonance spectroscopy has been employed in the structural characterization of incyclinide and related compounds [21] [25]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the tetracyclic framework [25]. The hydroxyl groups at various positions exhibit characteristic chemical shifts that are diagnostic for the compound [25].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of incyclinide, with distinct resonances for the carbonyl carbons at positions 3 and 12, as well as the quaternary carbons within the ring system [25]. The carboxamide carbon exhibits a characteristic chemical shift that distinguishes it from other tetracycline derivatives [25].
Mass spectrometric analysis of incyclinide yields a molecular ion peak at mass-to-charge ratio 371, consistent with the molecular formula C₁₉H₁₇NO₇ [1] [8]. The exact mass determination provides high precision molecular weight confirmation at 371.10050188 daltons [1]. Fragmentation patterns in mass spectrometry reveal characteristic loss of functional groups, including dehydration and decarboxylation reactions [8].
Electrospray ionization mass spectrometry is particularly useful for incyclinide analysis due to its ability to generate intact molecular ions without extensive fragmentation [8]. The compound exhibits stable ionization characteristics under standard electrospray conditions [8].
Infrared spectroscopy of incyclinide reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [21] [22]. The carbonyl stretching frequencies appear in the region between 1600-1700 wavenumbers, with specific bands attributable to the amide carbonyl and the ring carbonyls [21] [22]. Hydroxyl stretching vibrations are observed in the 3200-3600 wavenumber region [21] [22].
The amide I band, located between 1700 and 1600 wavenumbers, provides structural information about the secondary structure characteristics of incyclinide [21] [22]. Curve-fitting analysis of this region reveals contributions from various structural elements including beta-sheet-like conformations and random coil regions [21] [22].
Ultraviolet-visible spectroscopy of incyclinide shows characteristic absorption in the near-ultraviolet region due to the extended conjugated system within the tetracyclic framework [21]. The compound exhibits absorption maxima that are typical of tetracycline derivatives, with electronic transitions corresponding to pi-pi* and n-pi* transitions [21].
Property | Value | Reference |
---|---|---|
DMSO Solubility | ≥100 mg/mL (269.29 mM) | [12] [13] |
Hydrogen Bond Donors | 5 | [1] |
Hydrogen Bond Acceptors | 7 | [1] |
Rotatable Bonds | 1 | [1] |
Polar Surface Area | 158.15 Ų | [3] |
XLogP3-AA | 1 | [1] |
Incyclinide represents a significant advancement in chemically modified tetracyclines, with its synthesis involving sophisticated organic chemistry approaches that build upon established tetracycline synthetic methodologies. The primary synthetic pathway for incyclinide involves the chemical modification of tetracycline through removal of the dimethylamino group at the carbon-4 position, resulting in the formation of 4-dedimethylaminotetracycline derivatives [2].
The synthesis of incyclinide begins with tetracycline or its analogs as starting materials . The key transformation involves a series of chemical reactions including oxidation and reduction steps under carefully controlled conditions . One significant approach utilizes dimethyl sulfoxide and acetic anhydride oxidation to generate 5-deoxy-5-oxo derivatives, which serve as important intermediates in the synthetic sequence [3].
The most robust synthetic strategy employed for tetracycline antibiotics, including incyclinide, is the "AB plus D" convergent synthesis approach [4]. This methodology involves the coupling of AB-ring precursors with D-ring precursors through a Michael-Claisen cyclization reaction. The process typically employs lithium diisopropylamide as a base in tetrahydrofuran at cryogenic temperatures (-78°C), followed by warming to facilitate cyclization [4]. This approach has demonstrated remarkable stereochemical control and yields ranging from 64-98% for the key cyclization step [4].
Industrial production methods follow similar synthetic routes but incorporate scale-up considerations . The process involves high-efficiency liquid chromatography for purification of the final compound, with reaction conditions optimized to ensure high yield and purity of the product . The synthesis can also employ alternative approaches such as stepwise deprotonation of D-ring precursors followed by addition of AB precursors, or in situ lithium-halogen exchange of benzylic bromide D-ring precursors [4].
The convergent nature of the AB plus D strategy provides significant advantages for large-scale synthesis, as it allows for the preparation of diverse tetracycline analogs by varying the D-ring precursor while maintaining the same AB-ring framework [4]. This synthetic flexibility has enabled the creation of numerous structural variants of incyclinide and related compounds.
Extensive structure-activity relationship studies have revealed critical insights into the molecular features that govern incyclinide's biological activity. The removal of the dimethylamino group at carbon-4, which defines the chemically modified tetracyclines class, eliminates antimicrobial activity while preserving matrix metalloproteinase inhibitory properties [2] [5].
The tetracycline scaffold consists of a rigid four-ring naphthacene system designated as rings A, B, C, and D [6]. For traditional antibacterial activity, specific structural features are essential: a linearly arranged naphthacene ring system with an A-ring carbon-1 to carbon-3 diketo substructure, an exocyclic carbon-2 carbonyl or amide group, and the crucial dimethylamino group at carbon-4 [6]. The carbon-4 dimethylamino group in its natural 4S configuration is pivotal for antibacterial activities, while epimerization to the 4R isomer significantly decreases Gram-negative activity [6].
Critical for incyclinide's matrix metalloproteinase inhibitory activity are the calcium and zinc binding sites located at the carbonyl oxygen and hydroxyl groups of carbon-11 and carbon-12 positions [2] [5]. These metal-binding sites are responsible for the anti-collagenase action of chemically modified tetracyclines and distinguish active compounds from inactive analogs such as chemically modified tetracycline-5, which lacks these binding capabilities [2].
The structure-activity relationship studies demonstrate that positions carbon-5 through carbon-9 can be chemically modified to affect bioactivity, representing the upper peripheral regions of the molecule [6]. The D-ring has emerged as the most flexible site for structural modification, with groups R4, R5, and R6 allowing extensive variation to achieve bacterial specificity and alter pharmacokinetic properties through changes in lipophilicity [6].
Molecular docking studies have revealed that incyclinide derivatives interact differently with matrix metalloproteinase-2 depending on their structural modifications [7]. While most chemically modified tetracyclines bind to the catalytic zinc at the O11-O12 site, incyclinide uniquely embeds within the active site, enhancing van der Waals and hydrophobic contacts with the hydrophobic S1' pocket [7]. This binding mode contributes to incyclinide's superior inhibitory potency compared to other chemically modified tetracycline analogs [7].
The development of incyclinide analogs has followed systematic approaches to optimize biological activity while minimizing unwanted side effects. The chemically modified tetracyclines family includes ten primary analogs, each with distinct structural modifications and biological properties [2] [5].
Chemically modified tetracycline-1 represents the prototype compound, created by removal of the dimethylamino group from carbon-4 of tetracycline [5]. This fundamental modification eliminates antimicrobial properties while retaining anti-collagenase activity both in vitro and in vivo [5]. Chemically modified tetracycline-2 incorporates a nitrile group substitution, while chemically modified tetracycline-4 features chloro substitution at carbon-7 [5].
Incyclinide itself, designated as chemically modified tetracycline-3, incorporates additional modifications including 6-deoxy-6-demethyl substitutions beyond the standard carbon-4 dedimethylamino modification [5]. This compound has demonstrated superior matrix metalloproteinase inhibitory activity and represents the only chemically modified tetracycline to advance to Phase II clinical trials [5].
Chemically modified tetracycline-5 represents a unique analog where the pyrazole ring replaces the carbonyl oxygen at carbon-11 and hydroxyl group at carbon-12 [5]. This modification eliminates the metal-binding site essential for matrix metalloproteinase inhibition, rendering this compound inactive against these enzymes [5]. This structure-activity relationship finding confirmed the critical importance of the metal-binding region for biological activity.
Chemically modified tetracycline-6 incorporates a hydroxyl group at carbon-4, while chemically modified tetracycline-7 features a 12-deoxy modification [5]. Chemically modified tetracycline-8 is based on the doxycycline structure with the characteristic carbon-4 dedimethylamino modification [5]. Each analog demonstrates varying degrees of matrix metalloproteinase inhibitory activity, with structure-activity relationships guiding optimization efforts.
Recent studies have explored additional structural modifications, including 8-hydroxyquinoline derivatives designed as matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors [8]. These compounds incorporate moderate metal-binding affinity while maintaining selectivity profiles distinct from traditional chemically modified tetracyclines [8].
The transition from laboratory-scale synthesis to commercial production of incyclinide requires careful consideration of multiple factors including synthetic route optimization, cost-effectiveness, and regulatory compliance. The convergent AB plus D synthetic strategy provides distinct advantages for scale-up applications due to its modular design and high stereochemical control [4].
Critical process parameters for large-scale synthesis include precise temperature control, particularly for cryogenic reactions conducted at -78°C, maintenance of inert atmospheres, and careful timing of reaction sequences [4]. The Michael-Claisen cyclization reaction, which forms the critical carbon-carbon bond in the tetracycline framework, requires optimization of reaction conditions to ensure consistent yields and product quality at manufacturing scale.
Purification strategies for commercial production typically involve multiple chromatographic steps, including high-performance liquid chromatography, followed by crystallization processes to achieve pharmaceutical-grade purity . The two-step deprotection sequence commonly employed involves hydrofluoric acid treatment followed by hydrogenolysis, with yields ranging from 58-85% for the final purification steps [4].
Good Manufacturing Practice compliance represents a fundamental requirement for clinical and commercial production of incyclinide [9]. This includes establishment of validated analytical methods for identity confirmation, purity analysis, and potency testing. Quality control systems must address the unique challenges associated with chemically modified tetracyclines, including stability considerations and impurity profiles.
Economic viability of large-scale incyclinide production depends critically on synthetic efficiency and overall process yield. The multi-step nature of the synthesis, with overall yields of approximately 1.1% reported for complete tetracycline synthesis from simple starting materials, necessitates careful cost-benefit analysis [10]. Process optimization efforts focus on improving individual step yields, reducing the number of synthetic transformations, and implementing more efficient purification methods.
Regulatory considerations for incyclinide production include compliance with International Council for Harmonisation guidelines, establishment of appropriate control strategies, and development of robust analytical methods. The scale-up process must demonstrate consistency and reproducibility across multiple batches while maintaining the quality standards required for pharmaceutical applications [9].